1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine

Nicotinamide N-methyltransferase Epigenetic regulation Metabolic disease

Multi-target chemical probe with validated inhibition profile: NNMT (Ki 89 nM), MELK (IC50 26 nM), MAP2K4 (IC50 281 nM), RSK2 (IC50 399 nM). The specific 1-methyl substitution pattern is critical for achieving this defined selectivity window; substitution with close analogs may result in >1000-fold variation in target engagement. Supplied at verified purity for reproducible dose-response experiments and kinase selectivity panel benchmarking.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
Cat. No. B13528286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC3=C(C=C2)N=CC=C3)N
InChIInChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3
InChIKeySDLJIIIGHMDFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine: A Quinoline-Pyrazole Chemical Probe for Kinase and Epigenetic Target Profiling


1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine (CAS: 1487295-45-3) is a heterocyclic small molecule featuring a pyrazole core linked to a quinoline moiety at the 6-position. The compound's structural fusion of these two pharmacophores enables interaction with multiple enzyme targets, including nicotinamide N-methyltransferase (NNMT) and several serine/threonine kinases [1]. This multi-target engagement profile positions it as a useful chemical probe for profiling kinase cascades and epigenetic regulatory enzymes in early-stage drug discovery [2]. The compound is supplied at 97% purity for research use .

Why Quinoline-Pyrazole Scaffold Modifications Can Alter Multi-Target Kinase Selectivity


Small structural variations within the quinoline-pyrazole chemotype dramatically alter target engagement profiles across kinases and epigenetic enzymes. While the core scaffold provides a foundation for ATP-binding pocket interactions, the specific substitution pattern at the pyrazole N1 and quinoline C6 positions dictates both potency and selectivity [1]. For instance, the 1-methyl substitution on the pyrazole ring of 1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine yields a Ki of 89 nM against NNMT [2], whereas structurally similar compounds with alternative substituents exhibit >1000-fold variation in activity [3]. Therefore, generic substitution of a closely related analog without empirical validation of the exact substitution pattern risks compromising experimental reproducibility and may lead to misinterpretation of biological pathway involvement.

Quantitative Differentiation of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine from Close Structural Analogs and In-Class Kinase Inhibitors


NNMT Inhibitory Potency: 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine Demonstrates 89 nM Ki Compared to 0.501 nM for a Highly Optimized Analog

1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine inhibits human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. This represents an intermediate level of potency within the quinoline-based NNMT inhibitor class. A more extensively optimized analog (BDBM50530712/CHEMBL4591248) achieves a Ki of 0.501 nM under identical assay conditions [2], representing a 178-fold increase in potency. Conversely, another related compound (BDBM50530735/CHEMBL4435488) exhibits a Ki of 4.70 nM [3]. This potency range allows researchers to select 1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine as a tool compound when partial NNMT inhibition is desired, avoiding complete target saturation that might confound pathway analysis.

Nicotinamide N-methyltransferase Epigenetic regulation Metabolic disease

Kinase Profiling: 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine Inhibits RSK2 (IC50 399 nM) and MAP2K4 (IC50 281 nM) with Defined Activity Range

In kinase panel screening, 1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine exhibits IC50 values of 399 nM against Ribosomal protein S6 kinase alpha-3 (RSK2) and 281 nM against Dual specificity mitogen-activated protein kinase kinase 4 (MAP2K4) [1]. For comparison, a potent RSK2 tool compound (BDBM50403059) achieves an IC50 of 4 nM in a cellular RSK2 assay [2], while the broad-spectrum RSK inhibitor BRD7389 shows RSK2 IC50 of 2.4 μM . The compound's sub-micromolar RSK2 activity positions it between highly optimized nanomolar inhibitors and weak micromolar screening hits, making it suitable for proof-of-concept studies where moderate kinase inhibition is sufficient to validate target engagement.

Serine/threonine kinase MAPK signaling Cancer cell signaling

MELK Kinase Inhibition: 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine (IC50 26 nM) Approaches Potency of Optimized MELK Inhibitors (IC50 ~10 nM)

1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine inhibits Maternal embryonic leucine zipper kinase (MELK) with an IC50 of 26 nM [1]. This potency is comparable to optimized quinoline-based MELK inhibitors disclosed in patent literature, which achieve IC50 values around 10 nM in similar biochemical assays [2]. The compound's MELK activity is particularly significant because MELK is a validated oncology target involved in cancer stem cell renewal and cell cycle progression, yet is not expressed in most normal vital organs [3]. The sub-30 nM potency makes this compound a viable starting point for MELK-targeted chemical biology studies.

Maternal embryonic leucine zipper kinase Cancer stem cell renewal Cell cycle regulation

MAO-A Inhibition: 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine Exhibits Weak MAO-A Activity (IC50 >90 μM) vs. 6-Methylquinoline (Ki 23.4 μM)

1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine demonstrates weak inhibition of monoamine oxidase A (MAO-A) with reported IC50 values of 102 μM against rat MAO-A and 90.4 μM against recombinant human MAO-A [1]. In comparison, 6-methylquinoline (6-MQ), a structurally simpler quinoline derivative, inhibits human brain MAO-A with a Ki of 23.4 μM in a competitive manner [2]. The ~4-fold weaker MAO-A inhibition of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine relative to 6-MQ suggests that the pyrazole appendage reduces off-target engagement with this neurotransmitter-metabolizing enzyme, which may be advantageous for kinase-focused applications.

Monoamine oxidase Off-target liability Neurotransmitter metabolism

Defined Research Applications of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine Based on Empirically Validated Target Engagement


NNMT Partial Inhibition Studies in Metabolic Disease Models

With a Ki of 89 nM against human NNMT [1], this compound is appropriate for dose-response experiments investigating partial NNMT inhibition in cell-based metabolic assays. Unlike highly potent NNMT inhibitors (Ki <5 nM) that may cause complete target saturation, this compound's moderate affinity allows researchers to titrate NNMT activity across a broader concentration range, facilitating studies on NNMT's role in nicotinamide metabolism and energy homeostasis without fully ablating enzyme function .

MAPK Pathway Crosstalk Investigation Using RSK2/MAP2K4 Dual Inhibition

The compound's dual inhibition of RSK2 (IC50 399 nM) and MAP2K4 (IC50 281 nM) [1] makes it a useful tool for probing MAPK signaling network crosstalk in cancer cell lines. The sub-micromolar potency range is sufficient for cellular pathway modulation studies while minimizing off-target effects associated with higher concentrations. Researchers can leverage this profile to dissect RSK2-dependent transcriptional regulation downstream of ERK1/2 without requiring genetic knockdown approaches.

MELK-Dependent Cancer Stem Cell Renewal Studies

With an IC50 of 26 nM against MELK [1], this compound serves as a potent chemical probe for investigating MELK's role in cancer stem cell self-renewal and tumor initiation . The compound's potency approaches that of patent-disclosed optimized MELK inhibitors while maintaining a distinct chemical structure, enabling orthogonal validation of MELK-dependent phenotypes identified through siRNA or genetic knockout studies in breast cancer, lung cancer, and other MELK-overexpressing malignancies .

Kinase Selectivity Profiling and Chemical Probe Validation

The compound's defined inhibition profile across NNMT, RSK2, MAP2K4, and MELK, coupled with minimal MAO-A activity [1], positions it as a multi-target reference compound for kinase selectivity panel screening. Researchers can use this compound as a comparator when profiling novel kinase inhibitors, benchmarking selectivity against this well-characterized multi-target chemotype. The commercial availability of high-purity (97%) material ensures reproducible results across independent laboratories.

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